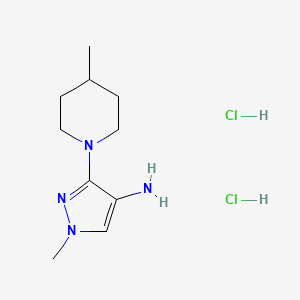![molecular formula C13H15BrN2O2S B12238068 6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12238068.png)
6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine typically involves a multi-step process. One common method starts with the bromination of 2-aminobenzothiazole to introduce the bromine atom at the 6-position. This is followed by the alkylation of the amino group with (1,4-dioxan-2-yl)methyl chloride under basic conditions. The final step involves the methylation of the secondary amine using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-pyridinecarboxaldehyde
- 4-bromo-2,6-dimethylaniline
- 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines
Uniqueness
6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern and the presence of the 1,4-dioxane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15BrN2O2S |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
6-bromo-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H15BrN2O2S/c1-16(7-10-8-17-4-5-18-10)13-15-11-3-2-9(14)6-12(11)19-13/h2-3,6,10H,4-5,7-8H2,1H3 |
InChI Key |
RFEBGOQGCILYMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol](/img/structure/B12237985.png)

![2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12237998.png)
![1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane](/img/structure/B12238005.png)
![6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine](/img/structure/B12238012.png)
![5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238018.png)
![2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12238039.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12238041.png)
![3-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12238042.png)
![1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12238043.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12238044.png)
![3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238049.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12238055.png)
![3-({4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12238061.png)
